![molecular formula C23H21N3O3S B2765275 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941992-51-4](/img/structure/B2765275.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Also known as BIA 10-2474, this compound was initially developed as a painkiller by the French pharmaceutical company Biotrial. However, the drug was abandoned after a clinical trial resulted in the death of one volunteer and severe neurological damage in four others. Despite this setback, BIA 10-2474 has continued to be studied for its potential as a treatment for various neurological disorders.
Scientific Research Applications
Antimicrobial Activity
- Compounds similar to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide have shown good antimicrobial activity. For instance, derivatives like aminothiazole, amino-oxazole, and 1H-benzo[d]imidazol-2-yl)thio derivatives exhibited promising results against different microbial strains (Fahim & Ismael, 2019).
Antitumor Activity
- Some derivatives of the compound, particularly those bearing different heterocyclic ring systems, have been evaluated for their potential antitumor activity. Compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides, which share a structural similarity to the compound , were found to have significant cardiac electrophysiological activity. These compounds showed potential as class III agents in cardiac electrophysiology studies (Morgan et al., 1990).
Antimalarial and Antiviral Properties
- Studies have also explored the reactivity of similar N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles. The synthesized sulfonamides were investigated for their antimalarial activity and characterized for ADMET properties. Additionally, they were assessed for their potential in treating COVID-19 (Fahim & Ismael, 2021).
Pharmaceutical Synthesis and Design
- There are studies on the synthesis of derivatives and their use in pharmaceutical applications. For example, the design and synthesis of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles show the versatility of these compounds in pharmaceutical chemistry (Zolfigol et al., 2013).
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-2-30(28,29)19-13-7-16(8-14-19)15-22(27)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)26-23/h3-14H,2,15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQYCJPQIAEJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.